molecular formula C10H16ClN3O3S B1523004 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride CAS No. 1258639-56-3

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride

Cat. No.: B1523004
CAS No.: 1258639-56-3
M. Wt: 293.77 g/mol
InChI Key: WOSXPXPBCLKEPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride typically involves the reaction of 3-(methylsulfamoyl)aniline with 2-bromo-N-(tert-butoxycarbonyl)propanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[3-(methylsulfamoyl)phenyl]acetamide
  • 2-amino-N-[3-(methylsulfamoyl)phenyl]butanamide
  • 2-amino-N-[3-(methylsulfamoyl)phenyl]pentanamide

Uniqueness

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-[3-(methylsulfamoyl)phenyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S.ClH/c1-7(11)10(14)13-8-4-3-5-9(6-8)17(15,16)12-2;/h3-7,12H,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSXPXPBCLKEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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